molecular formula C18H17BrN4O B11982543 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide

Cat. No.: B11982543
M. Wt: 385.3 g/mol
InChI Key: VEFLMADNCVCUON-UFFVCSGVSA-N
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Description

3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-BROMOBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-BROMOBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between 4-bromobenzaldehyde and the benzimidazole derivative.

    Formation of Methylpropanohydrazide: The final step involves the reaction of the intermediate with 2-methylpropanohydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-BROMOBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-BROMOBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-BROMOBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-CHLOROBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE
  • 3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-FLUOROBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE

Uniqueness

3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-BROMOBENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be attributed to the different electronic and steric effects of the bromine atom.

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C18H17BrN4O/c1-13(11-23-12-20-16-4-2-3-5-17(16)23)18(24)22-21-10-14-6-8-15(19)9-7-14/h2-10,12-13H,11H2,1H3,(H,22,24)/b21-10+

InChI Key

VEFLMADNCVCUON-UFFVCSGVSA-N

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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